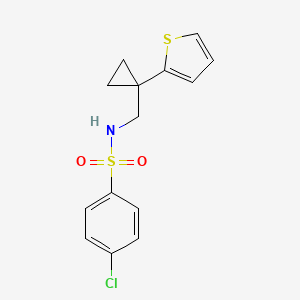

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c15-11-3-5-12(6-4-11)20(17,18)16-10-14(7-8-14)13-2-1-9-19-13/h1-6,9,16H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFYQUFMNXRTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Thiophene Introduction: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated cyclopropyl intermediate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzenesulfonamides.

Scientific Research Applications

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.

Materials Science: The thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: Its interactions with various biological targets make it useful in studying enzyme inhibition and cellular uptake mechanisms.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, which is involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance, leading to reduced tumor growth and increased apoptosis . The thiophene and cyclopropyl groups contribute to its binding affinity and selectivity for the enzyme.

Comparison with Similar Compounds

Substituent Variations

4-Chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide (CAS: 469876-49-1) :

This compound replaces the cyclopropane-thiophene unit with a thiophen-2-ylmethylidene group, resulting in a conjugated imine linkage. This structural difference likely enhances π-electron delocalization, altering solubility and reactivity compared to the cyclopropane-containing analogue .W-15 and W-18 :

These are piperidinylidene-substituted sulfonamides regulated as Schedule 9 poisons. W-15 lacks the nitro group present in W-18, which significantly impacts their pharmacokinetics and toxicity profiles .- 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide: A simpler analogue with a benzoyl substituent instead of the thiophene-cyclopropane system.

Cyclopropane-Containing Analogues

- Compound 45 (4-Chloro-N-(3-((3-(cyclopropylmethyl)-4-hydroxy-2-oxocyclopent-3-en-1-yl)methyl)phenethyl)benzenesulfonamide) :

Features a cyclopentene-dione isostere instead of thiophene, introducing hydrogen-bonding capabilities via the hydroxyl and ketone groups. This modification could enhance target binding affinity in biological systems .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Compound 45 : [M+Na]⁺ = 470.1165 (calculated 470.1169) .

Q & A

Q. What are the key steps for synthesizing 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, sulfonamide coupling, and purification via techniques like reverse-phase HPLC. For example:

- Cyclopropane formation : React thiophen-2-yl derivatives with dihaloalkanes under basic conditions.

- Sulfonamide coupling : Use 4-chlorobenzenesulfonyl chloride with the cyclopropylmethylamine intermediate in dichloromethane or ethanol, catalyzed by triethylamine .

- Purification : Isolate the product via column chromatography or preparative HPLC (yields range from 56% to 88%, depending on substituents) .

Q. How is the compound characterized structurally?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ ~1.2–1.8 ppm, thiophenyl protons at δ ~6.8–7.4 ppm). IR identifies sulfonamide S=O stretches (~1334–1160 cm⁻¹) .

- Mass spectrometry : HRMS validates molecular weight (e.g., calculated [M+Na]⁺ for C₁₆H₁₅ClN₂O₂S: 370.0521) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX refine the compound’s 3D structure?

- Data collection : Use single-crystal X-ray diffraction to obtain intensity data.

- Refinement : Apply SHELXL for small-molecule refinement, adjusting thermal parameters and hydrogen bonding networks. SHELXTL (Bruker AXS) can visualize hydrogen atoms in high-resolution datasets .

- Validation : Check for R-factor convergence (<5%) and use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Dose-response assays : Compare IC₅₀ values for anticancer activity (e.g., derivatives with electron-withdrawing groups show enhanced potency) .

- SAR analysis : Modify the cyclopropyl or thiophene moieties to assess changes in target binding (e.g., substituents at the benzenesulfonamide para-position influence enzyme inhibition) .

- Statistical validation : Use ANOVA to confirm significance of activity differences between analogs .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- ADME modeling : Tools like SwissADME estimate logP (~3.2) and bioavailability (e.g., 65% intestinal absorption).

- Docking studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX (docking scores < -8.0 kcal/mol suggest strong affinity) .

Methodological Challenges

Q. How to address low yields in cyclopropane intermediate synthesis?

- Optimize reaction conditions : Increase temperature (60–80°C) for ring closure or use phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and quench side reactions with aqueous NaHCO₃ .

Q. What techniques validate purity for in vitro assays?

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological testing .

- Elemental analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Structural and Functional Insights

Q. How does the cyclopropyl group influence bioactivity?

- Steric effects : The rigid cyclopropane restricts conformational flexibility, enhancing selectivity for enzyme active sites.

- Electron-withdrawing effects : The thiophen-2-yl group modulates electron density on the sulfonamide, affecting hydrogen bonding with targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.